Comparable Photopolymerization Efficiency to 2-Isopropylthioxanthone (ITX) Under Standard Conditions
In the foundational laser flash photolysis and stationary polymerization study by Amirzadeh and Schnabel, the rates of polymerization ν (monomer consumption) measured at [M] = 5 mol/L and [amine] = 10⁻¹ mol/L were found to be equal for TX, ITX, MTX, and CTX [1]. This indicates that MTX delivers polymerization efficiency on par with the widely used commercial photoinitiator ITX, despite their structural differences. The 2-methyl substitution in MTX does not compromise bulk polymerization performance relative to ITX.
May support substitution for ITX in cure-speed-matched formulations.
Stationary polymerization; laser flash photolysis.
| Evidence Dimension | Rates of photopolymerization (monomer consumption ν) at [M] = 5 mol/L and [amine] = 10⁻¹ mol/L |
|---|---|
| Target Compound Data | Equal polymerization rate (MTX) |
| Comparator Or Baseline | ITX (2-isopropylthioxanthone): equal polymerization rate; TX (unsubstituted thioxanthone): equal polymerization rate; CTX (2-chlorothioxanthone): equal polymerization rate |
| Quantified Difference | No statistically distinguishable difference in polymerization rate among TX, ITX, MTX, and CTX |
| Conditions | Stationary polymerization; [monomer] = 5 mol/L; [amine] = 10⁻¹ mol/L; laser flash photolysis methodology |
Why This Matters
MTX can be substituted for ITX in formulations without loss of cure speed, offering procurement flexibility and potential cost or regulatory advantage.
- [1] Amirzadeh, G., & Schnabel, W. (1981). On the photoinitiation of free radical polymerization—laser flash photolysis investigations on thioxanthone derivatives. Die Makromolekulare Chemie, 182(10), 2821–2835. View Source
